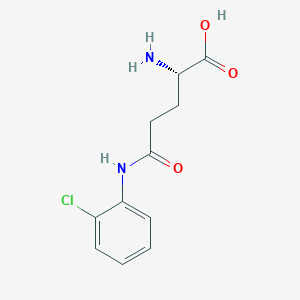

(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

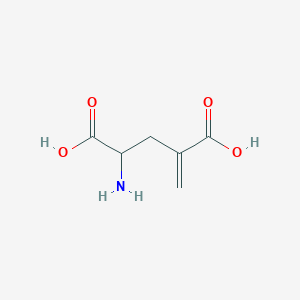

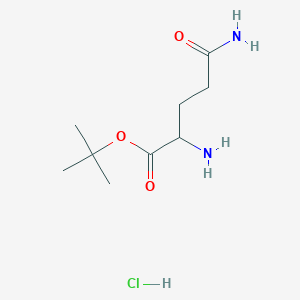

“®-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C13H18N2O4 . It is also known as “5-(苄氧羰氨基)戊酸” and "5-(Carbobenzoxyamino)pentanoic Acid, N-Cbz-5-aminovaleric Acid, N-Cbz-5-" . The compound is often represented by the sequence "H-D-Orn(Z)-OH" .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid” can be represented by the InChI code "1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Peptide Synthesis and HIV-Protease Assay (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid finds application in the synthesis of oligopeptides for use as chromogenic protease substrates, enabling the spectrophotometric detection of HIV-protease activity. This process involves the solid-phase peptide synthesis of oligopeptides, demonstrating the compound's utility in developing sequence-specific assays for enzyme activity detection (Badalassi et al., 2002).

Cytoprotective Efficacy and Antioxidant Properties Research on lipoic acid analogs has highlighted the enhanced pharmacological activity of compounds synthesized by condensing amino acids with lipoic acid's carboxylic acid moiety. Studies indicate that the R-enantiomer of the dithiolane ring system, akin to that in (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid, is associated with significant cytoprotective efficacy due to its unique antioxidant properties. This research underscores the potential therapeutic applications of such compounds in protecting against oxidative stress and cellular damage (Kates et al., 2014).

Amino Acid Protection and Resolution The compound also serves in the protection and resolution of amino acids, facilitating the chromatographic separation of R and S isomers. This application is critical for synthesizing peptides and proteins with precise stereochemical configurations, enabling the preparation of optically pure N-protected amino acids for further synthetic applications (Lodder et al., 2000).

Synthetic Applications in Natural Product Synthesis (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid is also utilized as a synthon in the synthesis of natural products. Its application in generating (R)-ethyl-5-benzoyloxy-5-formyl pentanoate highlights its role in preparing complex molecules, including arachidonic acid metabolites and pheromones of various species, illustrating its versatility in organic synthesis (Rao et al., 1987).

Propriétés

IUPAC Name |

(2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSXQYFUHKBAN-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428495 |

Source

|

| Record name | N~5~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid | |

CAS RN |

16937-91-0 |

Source

|

| Record name | N~5~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)